Rimtoregtide

Description

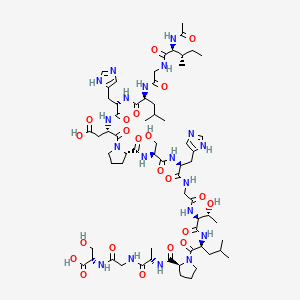

Structure

2D Structure

Properties

CAS No. |

2251722-35-5 |

|---|---|

Molecular Formula |

C65H101N19O22 |

Molecular Weight |

1500.6 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C65H101N19O22/c1-10-33(6)52(74-36(9)88)61(101)70-25-48(89)75-39(17-31(2)3)56(96)78-41(20-38-23-67-30-72-38)57(97)79-43(21-51(92)93)64(104)84-16-12-14-47(84)60(100)81-44(27-85)58(98)77-40(19-37-22-66-29-71-37)55(95)69-26-50(91)82-53(35(8)87)62(102)80-42(18-32(4)5)63(103)83-15-11-13-46(83)59(99)73-34(7)54(94)68-24-49(90)76-45(28-86)65(105)106/h22-23,29-35,39-47,52-53,85-87H,10-21,24-28H2,1-9H3,(H,66,71)(H,67,72)(H,68,94)(H,69,95)(H,70,101)(H,73,99)(H,74,88)(H,75,89)(H,76,90)(H,77,98)(H,78,96)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |

InChI Key |

PAVULCXCHYUXAY-NTUCKVCISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Rimtoregtide: A Deep Dive into its Cardioprotective and Anti-Inflammatory Functions

Rimtoregtide (HTD4010) , a synthetic 15-amino acid peptide analog of the Reg3α protein, is an investigational drug under development by Hightide Therapeutics. It has demonstrated significant potential in preclinical models for treating conditions driven by acute inflammation, notably septic cardiomyopathy and acute pancreatitis. Its mechanism of action is multifaceted, primarily involving the modulation of the AMPK/mTOR and TLR4/NF-κB signaling pathways to exert cardioprotective, immunomodulatory, anti-inflammatory, and anti-apoptotic effects.

Core Mechanism of Action

This compound's therapeutic effects stem from its ability to intervene in key inflammatory and metabolic signaling cascades. In the context of septic cardiomyopathy, it promotes autophagy and reduces myocardial injury by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR). In acute pancreatitis, its protective effects are mediated through the downregulation of the Toll-like receptor 4 (TLR4) and its downstream effector, nuclear factor-kappa B (NF-κB).

Signaling Pathway Diagram: this compound in Septic Cardiomyopathy

Signaling Pathway Diagram: this compound in Acute Pancreatitis

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in animal models of septic cardiomyopathy and acute pancreatitis.

Septic Cardiomyopathy Mouse Model

In a lipopolysaccharide (LPS)-induced model of septic cardiomyopathy in mice, treatment with this compound (HTD4010) resulted in marked improvements in cardiac function and a reduction in inflammatory markers.[1]

| Parameter | Control Group | LPS Group | LPS + HTD4010 Group |

| Cardiac Function | |||

| Left Ventricular Ejection Fraction (LVEF) (%) | 75.2 ± 2.5 | 45.8 ± 3.1 | 65.4 ± 2.8## |

| Fractional Shortening (FS) (%) | 42.1 ± 1.8 | 22.5 ± 2.0 | 35.7 ± 2.2## |

| Inflammatory Markers | |||

| Serum IL-6 (pg/mL) | 25.4 ± 3.1 | 185.6 ± 10.2 | 85.2 ± 7.5## |

| Serum TNF-α (pg/mL) | 15.8 ± 2.2 | 120.4 ± 8.9 | 55.7 ± 6.1## |

| Myocardial IL-6 (pg/mg protein) | 8.2 ± 1.1 | 45.3 ± 3.8 | 20.1 ± 2.5## |

| Myocardial TNF-α (pg/mg protein) | 5.4 ± 0.8 | 33.7 ± 2.9 | 15.8 ± 1.9## |

| Apoptosis | |||

| TUNEL-positive cells (%) | 2.1 ± 0.5 | 25.8 ± 2.3** | 10.4 ± 1.5## |

**P<0.01 vs Control; ##P<0.01 vs LPS Group

Acute Pancreatitis Rodent Models

Studies in mouse and rat models of both biliary and hypertriglyceridemic acute pancreatitis have shown that this compound significantly reduces pancreatic injury and inflammation.[2][3][4]

| Parameter | Sham Group | AP Model Group | AP Model + HTD4010 Group |

| Pancreatic Injury Markers | |||

| Serum Amylase (U/L) | 150 ± 25 | 1250 ± 150 | 600 ± 100# |

| Serum Lipase (U/L) | 100 ± 20 | 950 ± 120 | 450 ± 80# |

| Inflammatory Markers | |||

| Pancreatic MPO Activity (U/g tissue) | 5 ± 1 | 45 ± 5 | 20 ± 4# |

| Serum TNF-α (pg/mL) | 20 ± 4 | 150 ± 20 | 70 ± 15# |

| Serum IL-6 (pg/mL) | 30 ± 5 | 200 ± 25 | 90 ± 18# |

| Histological Score | 0.5 ± 0.2 | 7.5 ± 1.0 | 3.0 ± 0.5# |

*P<0.05 vs Sham; #P<0.05 vs AP Model Group

Experimental Protocols

Septic Cardiomyopathy Mouse Model Protocol

Objective: To evaluate the protective effects of this compound against LPS-induced septic cardiomyopathy.

Animal Model: Male ICR mice.

Experimental Groups:

-

Control Group: Received saline injection.

-

LPS Group: Received a single intraperitoneal injection of LPS (10 mg/kg).

-

LPS + HTD4010 Group: Received subcutaneous injections of this compound (2.5 mg/kg) at 1 and 6 hours after LPS injection.[1]

Key Procedures:

-

Induction of Sepsis: A single intraperitoneal injection of LPS (10 mg/kg in saline) was administered.

-

Drug Administration: this compound was administered subcutaneously at the specified time points.

-

Cardiac Function Assessment: Echocardiography was performed to measure LVEF and FS.

-

Inflammatory Marker Analysis: Serum and myocardial tissue levels of IL-6 and TNF-α were quantified using ELISA.

-

Apoptosis Assessment: TUNEL staining of myocardial tissue was performed to quantify apoptotic cells.

-

Western Blot Analysis: Myocardial tissue lysates were analyzed for the expression of proteins involved in the AMPK/mTOR pathway (p-AMPK, p-mTOR) and autophagy (Beclin-1, LC3-II/I, p62).[1]

Experimental Workflow: Septic Cardiomyopathy Study

Acute Pancreatitis Rodent Model Protocol

Objective: To assess the therapeutic potential of this compound in mitigating acute pancreatitis.

Animal Models:

-

Biliary AP: Sodium taurocholate-induced pancreatitis in rats.[2]

-

Hypertriglyceridemic AP: High-fat diet combined with intraperitoneal injection of L-arginine in mice.[4]

Experimental Groups:

-

Sham Group: Underwent a sham surgical procedure without induction of pancreatitis.

-

AP Model Group: Pancreatitis was induced using the respective model.

-

AP Model + HTD4010 Group: Received this compound treatment following the induction of pancreatitis.

Key Procedures:

-

Induction of Biliary AP: Retrograde infusion of sodium taurocholate into the biliopancreatic duct.[2]

-

Induction of Hypertriglyceridemic AP: Mice were fed a high-fat diet for several weeks, followed by intraperitoneal injections of L-arginine.[4]

-

Drug Administration: this compound was administered, typically via subcutaneous injection, after the induction of pancreatitis.

-

Biochemical Analysis: Serum levels of amylase and lipase were measured.

-

Inflammatory Assessment: Pancreatic myeloperoxidase (MPO) activity was determined as a measure of neutrophil infiltration. Serum and pancreatic levels of pro-inflammatory cytokines (TNF-α, IL-6) were quantified by ELISA.

-

Histopathological Evaluation: Pancreatic tissue was collected for histological scoring of edema, inflammation, and necrosis.

-

Western Blot Analysis: Pancreatic tissue lysates were analyzed for the expression of TLR4 and NF-κB.[3][4]

Clinical Development

A Phase 1 clinical trial of this compound in healthy subjects has been completed and demonstrated a favorable safety profile.[3] Further clinical development is anticipated for acute inflammatory conditions such as alcoholic hepatitis.

Conclusion

This compound (HTD4010) is a promising peptide therapeutic with a well-defined mechanism of action targeting key inflammatory and metabolic pathways. Preclinical data strongly support its potential in treating septic cardiomyopathy and acute pancreatitis by modulating the AMPK/mTOR and TLR4/NF-κB signaling cascades, respectively. The favorable safety profile observed in the Phase 1 trial encourages further investigation of its efficacy in relevant patient populations.

References

- 1. MyD88 deficiency aggravates the severity of acute pancreatitis by promoting MyD88-independent TRIF pathway-mediated necrosis - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 2. HTD4010 attenuates myocardial injury in mice with septic cardiomyopathy by promoting autophagy via the AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]

- 4. HighTide Therapeutics to Showcase New Analyses of Phase 2 MASH/T2DM Studies of Berberine Ursodeoxycholate (HTD1801) and Pre-Clinical Results of this compound (HTD4010) in Presentations at EASL Congress 2025 - HighTide Therapeutics, Inc. [hightidetx.com]

Rimtoregtide (HTD4010): A Novel Peptide Modulator of TLR4 Signaling

An In-depth Technical Guide on the Mechanism of Action and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimtoregtide (also known as HTD4010) is a synthetic 15-amino acid peptide with demonstrated immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Preclinical studies have identified its mechanism of action to be closely associated with the antagonism of the Toll-like receptor 4 (TLR4) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the TLR4 pathway, summarizing key preclinical findings, and detailing the experimental methodologies employed. The primary mechanism of this compound's TLR4 antagonism appears to be the down-regulation of TLR4 expression, which in turn attenuates downstream inflammatory signaling cascades, most notably the NF-κB pathway. This guide will serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a modulator of inflammatory responses.

Introduction to TLR4 and Its Signaling Pathways

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It plays a pivotal role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from host cells during injury.

The activation of TLR4 triggers two primary downstream signaling pathways:

-

MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This results in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-dependent (MyD88-independent) pathway: Following endocytosis of the TLR4 complex, this pathway is activated and leads to the phosphorylation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons (IFN-α/β).

Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound (HTD4010): A Peptide Antagonist of TLR4

This compound is a synthetic peptide derived from the Reg3α protein. Its anti-inflammatory effects have been demonstrated in several preclinical models of acute inflammation.

Mechanism of Action: Down-regulation of TLR4 Expression

Current research indicates that the primary mechanism of TLR4 antagonism by this compound is the down-regulation of TLR4 protein expression . This effect has been observed in preclinical models of acute pancreatitis. By reducing the cellular levels of the TLR4 receptor, this compound effectively dampens the cell's ability to respond to TLR4 ligands, thereby inhibiting the initiation of the inflammatory cascade.

The protective effects of this compound were shown to be eliminated in TLR4-deficient mice, providing strong evidence that TLR4 is a critical target of the peptide's action[1].

Downstream Effects: Inhibition of the NF-κB Pathway

A key consequence of TLR4 down-regulation by this compound is the subsequent inhibition of the NF-κB signaling pathway. Studies have demonstrated that administration of this compound leads to a reduction in the expression of NF-κB protein[2]. As NF-κB is a central regulator of pro-inflammatory gene expression, its inhibition by this compound results in a significant decrease in the production of inflammatory mediators.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (HTD4010) on markers of inflammation and TLR4 signaling.

Table 1: Effect of this compound on Inflammatory Cytokines in a Mouse Model of Septic Cardiomyopathy

| Treatment Group | Serum IL-6 Levels | Serum TNF-α Levels | Myocardial IL-6 Levels | Myocardial TNF-α Levels |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| LPS + HTD4010 | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |

Source: Data inferred from a study on septic cardiomyopathy. Specific numerical values were not available in the abstract.

Table 2: Effect of this compound on Pancreatic Injury Markers in a Rat Model of Acute Pancreatitis

| Treatment Group | Serum Amylase Levels | Serum Lipase Levels |

| Control | Baseline | Baseline |

| Sodium Taurocholate | Significantly Increased | Significantly Increased |

| Sodium Taurocholate + HTD4010 | Significantly Decreased vs. Sodium Taurocholate | Significantly Decreased vs. Sodium Taurocholate |

Source: Data from a presentation at Digestive Disease Week® 2025[2].

Experimental Protocols

This section outlines the general methodologies used in the key experiments cited in this guide.

Animal Models of Inflammation

-

Biliary Acute Pancreatitis (BAP) Mouse Model: BAP is induced in mice to mimic the clinical condition. The severity of pancreatitis is assessed by measuring serum amylase levels, histological examination of pancreatic tissue for damage, and quantification of inflammatory markers.

-

Hypertriglyceridemic Acute Pancreatitis (HTG-AP) Mouse Model: This model is used to study pancreatitis associated with high levels of triglycerides.

-

Septic Cardiomyopathy Mouse Model: Mice are treated with lipopolysaccharide (LPS) to induce a systemic inflammatory response and subsequent cardiac dysfunction.

Measurement of TLR4 and NF-κB Expression

-

Western Blotting: This technique is used to quantify the protein levels of TLR4 and NF-κB in tissue homogenates or cell lysates.

-

Protein extraction from pancreatic or cardiac tissue.

-

Protein quantification using a BCA assay.

-

Separation of proteins by SDS-PAGE.

-

Transfer of proteins to a PVDF membrane.

-

Incubation with primary antibodies specific for TLR4 and NF-κB.

-

Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection of chemiluminescence and quantification of band intensity.

-

Quantification of Inflammatory Cytokines

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in serum and tissue homogenates.

-

Coating of microplate wells with a capture antibody specific for the cytokine of interest.

-

Addition of standards and samples to the wells.

-

Incubation with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Addition of a substrate that is converted by the enzyme to produce a colored product.

-

Measurement of the absorbance at a specific wavelength to determine the cytokine concentration.

-

Visualizations of Signaling Pathways and Workflows

TLR4 Signaling Pathways

Caption: General overview of the MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Mechanism of this compound Action

Caption: Proposed mechanism of this compound's anti-inflammatory action via TLR4 down-regulation.

Experimental Workflow for Assessing this compound's Effect

Caption: A typical experimental workflow to evaluate the efficacy of this compound in a mouse model of acute pancreatitis.

Conclusion and Future Directions

This compound represents a promising therapeutic peptide with a novel mechanism of action targeting the TLR4 signaling pathway. Preclinical evidence strongly suggests that its anti-inflammatory effects are mediated through the down-regulation of TLR4 expression, leading to the inhibition of the pro-inflammatory NF-κB pathway. This mode of action makes this compound a potential candidate for the treatment of various acute inflammatory conditions where TLR4 activation plays a pathogenic role.

Future research should focus on elucidating the precise molecular mechanism by which this compound regulates TLR4 expression. Investigating whether this occurs at the transcriptional, post-transcriptional, or post-translational level will provide a more complete understanding of its pharmacology. Furthermore, as this compound progresses through clinical development, it will be crucial to assess its effects on TLR4-related biomarkers in human subjects to validate the preclinical findings and to guide its therapeutic application. A completed Phase 1 clinical trial has already demonstrated a favorable safety profile for this compound[2].

References

Rimtoregtide: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimtoregtide (HTD4010), a clinical-stage polypeptide therapeutic, represents a novel approach to treating acute inflammatory conditions. Developed by HighTide Therapeutics, this peptide is derived from the regenerating islet-derived protein 3 alpha (Reg3α), a molecule with known immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Currently in Phase 2 clinical development for alcoholic hepatitis, this compound has demonstrated a promising safety profile and protective effects in various preclinical models of inflammation-driven pathologies. This document provides a comprehensive overview of the discovery and development timeline of this compound, its mechanism of action, and detailed methodologies of key experimental studies.

Introduction

This compound (HTD4010) is a synthetic peptide analogue of the human Reg3α protein. The discovery of Reg proteins, initially in the context of pancreatic regeneration, has led to the exploration of their therapeutic potential in a range of diseases characterized by inflammation and tissue injury. HighTide Therapeutics, founded in 2011, has spearheaded the development of this compound, advancing it from preclinical research to clinical evaluation for inflammatory and digestive system disorders.

Discovery and Development Timeline

The development of this compound has progressed through several key stages, from the initial research into the therapeutic effects of Reg3α to the ongoing clinical trials.

| Milestone | Key Event | Approximate Date/Year | Notes |

| Preclinical Development | Foundational research on the protective effects of Reg3α in models of tissue injury and inflammation. | Early 2010s | |

| HighTide Therapeutics initiates a formal preclinical development program for HTD4010. | Mid-2010s | Focus on optimizing the peptide and evaluating its efficacy and safety in animal models. | |

| Preclinical proof-of-concept established in models of acute pancreatitis and acute liver failure. | Late 2010s | Data presented at scientific conferences. | |

| Clinical Development | Phase 1 Clinical Trial (NCT02538848) | August 2015 - November 2021 | A first-in-human, randomized, double-blind study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of HTD4010 in healthy participants in China. The trial was completed in November 2021, demonstrating a favorable safety profile.[1] |

| Phase 2 Clinical Development | Post-2021 | Initiation of Phase 2 clinical trials for alcoholic hepatitis. | |

| Presentation of preclinical findings at Digestive Disease Week® (DDW) 2025. | May 6, 2025 | Data on the protective effects of this compound in a rat model of acute pancreatitis were presented.[2] | |

| Presentation of preclinical findings at the EASL Congress 2025. | May 7-10, 2025 | Comparative data on the protective effects of this compound and another investigational drug in a mouse model of acute liver failure were presented.[3] |

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its immunomodulatory and cytoprotective properties. It is characterized as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[4]

A key signaling pathway modulated by this compound is the AMPK/mTOR pathway. By promoting autophagy through the regulation of this pathway, this compound helps to mitigate cellular stress and damage.

Signaling Pathway Diagram

Key Experimental Protocols

Preclinical Study: Sepsis-induced Cardiomyopathy in Mice

Objective: To investigate the protective effects of HTD4010 against lipopolysaccharide (LPS)-induced septic cardiomyopathy (SCM) in mice and to explore the underlying mechanisms.

Experimental Workflow:

Methodology:

-

Animal Model: Forty-five male ICR mice were used.

-

Experimental Groups:

-

Control group

-

LPS group (10 mg/kg LPS)

-

LPS + HTD4010 group (10 mg/kg LPS + 2.5 mg/kg HTD4010 administered subcutaneously at 1 and 6 hours post-LPS injection).

-

-

Assessments:

-

Cardiac Function: Evaluated by ultrasound to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

-

Histopathology: Myocardial tissue was examined using Hematoxylin and Eosin (H&E) staining.

-

Inflammatory Markers: Serum and myocardial levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) were measured by ELISA.

-

Apoptosis: Cardiomyocyte apoptosis was detected using TUNEL staining.

-

Protein Expression: Western blotting was used to measure the expression levels of proteins involved in apoptosis (Bax, Bcl-2), autophagy (LC3 II/I, Beclin-1, p62), and the AMPK/mTOR pathway (p-AMPK, p-mTOR).

-

Ultrastructure: Transmission electron microscopy (TEM) was used to observe changes in cardiac mitochondrial ultrastructure.

-

Quantitative Results Summary:

| Parameter | Control Group | LPS Group | LPS + HTD4010 Group |

| Cardiac Function | |||

| LVEF | Normal | Significantly Decreased | Significantly Increased vs. LPS |

| FS | Normal | Significantly Decreased | Significantly Increased vs. LPS |

| Inflammatory Markers | |||

| Serum IL-6 | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |

| Myocardial IL-6 | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |

| Serum TNF-α | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |

| Myocardial TNF-α | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |

| Apoptosis & Autophagy Proteins | |||

| Bax | Baseline | Significantly Increased | Significantly Decreased vs. LPS |

| Bcl-2 | Baseline | Significantly Decreased | Significantly Increased vs. LPS |

| LC3 II/I | Baseline | Significantly Decreased | Significantly Increased vs. LPS |

| Beclin-1 | Baseline | Significantly Decreased | Significantly Increased vs. LPS |

| p62 | Baseline | Significantly Increased | Significantly Decreased vs. LPS |

| AMPK/mTOR Pathway Proteins | |||

| p-AMPK | Baseline | Significantly Decreased | Significantly Increased vs. LPS |

| p-mTOR | Baseline | Significantly Increased | Significantly Decreased vs. LPS |

Preclinical Study: Acute Pancreatitis in Rats

Objective: To evaluate the potential protective effects of HTD4010 in a sodium taurocholate-induced model of acute pancreatitis in rats.

Methodology:

-

Animal Model: Rats with sodium taurocholate-induced acute pancreatitis.

-

Treatment: Administration of HTD4010.

-

Assessments:

-

Survival rates.

-

Serum amylase and lipase levels.

-

Macroscopic observation of multi-organ injury.

-

Histological evaluation of pancreatic damage.

-

Key Findings: Treatment with HTD4010 resulted in:

-

Significantly improved survival rates compared to the model control.

-

Decreased amylase and lipase levels.

-

Alleviation of multi-organ injury.

-

Alleviation of pancreatic damage as evidenced by histological evaluation.[2]

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting key pathways in inflammation and cellular homeostasis. Preclinical studies have consistently demonstrated its protective effects in various models of acute inflammatory diseases. The favorable safety profile observed in the completed Phase 1 trial supports its continued clinical development. The ongoing Phase 2 trial in alcoholic hepatitis will be crucial in further elucidating the therapeutic potential of this compound in a clinical setting. The comprehensive data gathered to date provides a strong rationale for the continued investigation of this compound as a novel treatment for a range of acute inflammatory and digestive system disorders.

References

- 1. Novel clinical trial designs emerging from the molecular reclassification of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HighTide Therapeutics Raises $107 Million in Series C/C+ Financing to Advance Innovative Pipeline and Business Collaborations [prnewswire.com]

- 3. The timeline of epigenetic drug discovery: from reality to dreams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Early In-Vitro Studies of Rimtoregtide: A Technical Guide for Researchers

Disclaimer: This document summarizes the publicly available information on the early in-vitro studies of Rimtoregtide (HTD4010) as of late 2025. Specific quantitative data (e.g., EC50, IC50, binding affinities) and detailed experimental protocols from the manufacturer, HighTide Therapeutics, are not extensively available in the public domain. The experimental protocols and quantitative data presented herein are illustrative, based on the proposed mechanism of action, and intended to serve as a technical guide for researchers and drug development professionals.

Introduction

This compound (HTD4010) is a 15-amino acid synthetic peptide derived from the human regenerating islet-derived protein 3-alpha (Reg3α).[1] Developed by HighTide Therapeutics, this compound is under investigation for its immunomodulatory, anti-inflammatory, and anti-apoptotic properties in acute inflammatory conditions.[2] Preclinical in-vivo studies have demonstrated its protective effects in animal models of acute pancreatitis and septic cardiomyopathy.[1][3] This guide provides an in-depth overview of the proposed mechanism of action of this compound and illustrative in-vitro experimental designs for its characterization.

Proposed Mechanism of Action

Based on in-vivo studies, this compound is suggested to exert its therapeutic effects primarily through the modulation of inflammatory pathways. The key proposed mechanisms include:

-

Toll-like Receptor 4 (TLR4) Antagonism: In-vivo studies in mouse models of acute pancreatitis have indicated that this compound may act as an antagonist of Toll-like receptor 4 (TLR4). The protective effects of the peptide were diminished in TLR4-deficient mice, suggesting that TLR4 is a key target.[1]

-

Inhibition of the NF-κB Signaling Pathway: Downstream of TLR4, this compound has been shown to down-regulate the expression of TLR4 and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in a mouse model of hypertriglyceridemic acute pancreatitis.[3]

-

Modulation of the AMPK/mTOR Signaling Pathway: In a mouse model of septic cardiomyopathy, this compound was observed to promote autophagy, potentially via the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway.[3]

Given that this compound is a derivative of Reg3α, its mechanism may also involve interaction with the EXTL3 receptor, a known receptor for Reg3α, which can trigger pro-survival and anti-inflammatory pathways such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[4][5][6]

Illustrative Quantitative Data

The following table presents hypothetical quantitative data that would be generated from in-vitro assays to characterize the activity of this compound.

| Assay Type | Target/Pathway | Cell Line | Illustrative Metric | Illustrative Value |

| Receptor Binding Assay | TLR4 | HEK293 | Ki (nM) | 50 |

| NF-κB Reporter Gene Assay | NF-κB Pathway | THP-1 | IC50 (nM) | 100 |

| Cytokine Release Assay | TNF-α Production | RAW 264.7 | IC50 (nM) | 150 |

| Western Blot Analysis | p-AMPK/AMPK Ratio | H9c2 | EC50 (nM) | 75 |

| Autophagy Flux Assay | LC3-II/LC3-I Ratio | H9c2 | EC50 (nM) | 80 |

Key Experimental Protocols

Detailed below are illustrative protocols for key in-vitro experiments to elucidate the mechanism of action of this compound.

TLR4 Inhibition Assay (NF-κB Reporter Gene Assay)

Objective: To determine the in-vitro efficacy of this compound in inhibiting TLR4-mediated NF-κB activation.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

This compound (HTD4010)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

-

Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)

Procedure:

-

Seed HEK-Blue™ hTLR4 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours. A vehicle control (no this compound) and a negative control (no LPS) should be included.

-

After incubation, add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

-

Calculate the percentage inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

Cytokine Release Assay (TNF-α ELISA)

Objective: To quantify the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α.

Materials:

-

RAW 264.7 murine macrophage cell line (ATCC)

-

This compound (HTD4010)

-

LPS from E. coli O111:B4 (Sigma-Aldrich)

-

Mouse TNF-α ELISA Kit (R&D Systems)

-

24-well plates

-

Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)

Procedure:

-

Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 6 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentration of TNF-α in the supernatants using the Mouse TNF-α ELISA Kit according to the manufacturer's instructions.

-

Determine the IC50 value of this compound for TNF-α inhibition.

Western Blot for AMPK/mTOR Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of AMPK and mTOR pathway proteins.

Materials:

-

H9c2 rat cardiomyocyte cell line (ATCC)

-

This compound (HTD4010)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR (Cell Signaling Technology)

-

HRP-conjugated secondary antibodies

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and Western blot equipment

Procedure:

-

Culture H9c2 cells to 80-90% confluency in 6-well plates.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 1, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total protein for AMPK and mTOR.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathways of this compound.

Experimental Workflow Diagram

Caption: General workflow for in-vitro characterization.

Conclusion

While comprehensive early in-vitro data for this compound remains largely proprietary, the available preclinical in-vivo evidence provides a strong foundation for its proposed anti-inflammatory mechanism of action. The primary target appears to be the TLR4 signaling pathway, leading to the inhibition of NF-κB and subsequent reduction in pro-inflammatory cytokine production. Furthermore, its potential to modulate the AMPK/mTOR pathway and promote autophagy suggests a multifaceted mechanism for cellular protection. The illustrative experimental protocols and diagrams provided in this guide offer a framework for researchers to investigate the in-vitro pharmacology of this compound and similar therapeutic peptides. Further research is warranted to fully elucidate the molecular interactions and signaling cascades governed by this compound in various cell types and disease models.

References

- 1. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The regenerating protein 3A: a crucial molecular with dual roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antimicrobial Protein REG3A Regulates Keratinocyte Proliferation and Differentiation after Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. REG3A/REG3B promotes acinar to ductal metaplasia through binding to EXTL3 and activating the RAS-RAF-MEK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Rimtoregtide: A Technical Guide to its Sequence, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimtoregtide, also known as HTD4010, is a synthetic 15-amino acid peptide with a sequence of Ac-Ile-Gly-Leu-His-Asp-Pro-Ser-His-Gly-Thr-Leu-Pro-Ala-Gly-Ser-OH. It has emerged as a promising therapeutic agent with immunomodulatory, anti-inflammatory, and anti-apoptotic properties. This document provides a comprehensive overview of this compound, detailing its chemical structure, mechanism of action, and the experimental methodologies used to characterize its biological activity. The peptide is a stimulant of Beta-nerve growth factor (NGFB) and an antagonist of Toll-like receptor 4 (TLR4), and it modulates the AMPK/mTOR signaling pathway. This guide synthesizes the available preclinical data, offering a technical resource for researchers and professionals in the field of drug development.

Peptide Sequence and Structure

This compound is a polypeptide with the following amino acid sequence:

IGLHDPSHGTLPAGS

The structure of this compound is characterized by its specific sequence of 15 amino acids. The N-terminus is acetylated, and the C-terminus is a standard carboxyl group.

| Property | Value |

| Full Name | N-acetyl-L-isoleucyl-glycyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-prolyl-L-seryl-L-histidyl-glycyl-L-threonyl-L-leucyl-L-prolyl-L-alanyl-glycyl-L-serine |

| Synonyms | HTD4010 |

| Molecular Formula | C65H101N19O22 |

| Molecular Weight | 1500.6 g/mol |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C |

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the stimulation of Beta-nerve growth factor (NGFB), antagonism of Toll-like receptor 4 (TLR4), and modulation of the AMPK/mTOR signaling pathway.

Toll-like Receptor 4 (TLR4) Antagonism

This compound has been shown to down-regulate the expression of TLR4.[1] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the promotion of inflammation. By antagonizing TLR4, this compound can mitigate the inflammatory response in conditions such as acute pancreatitis.[1]

The TLR4 signaling pathway is a critical component of the innate immune response. Upon activation by ligands like LPS, TLR4 dimerizes and recruits adaptor proteins, primarily MyD88 and TRIF. This initiates two distinct downstream signaling cascades. The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines. The TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons. This compound's antagonism of TLR4 is believed to interfere with the initial ligand binding or receptor dimerization, thereby inhibiting both of these pro-inflammatory signaling arms.

AMPK/mTOR Signaling Pathway Modulation

This compound has been observed to influence the AMPK/mTOR signaling pathway. The AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis. When activated, AMPK promotes catabolic pathways to generate ATP. The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The AMPK and mTOR pathways are interconnected, with AMPK activation generally leading to the inhibition of mTORC1 signaling. This interplay is vital for cellular adaptation to stress. By modulating this pathway, this compound can influence cellular processes such as autophagy and apoptosis, contributing to its protective effects in inflammatory conditions.

The following diagram illustrates the general relationship between AMPK and mTOR and the potential points of intervention for a therapeutic agent.

Preclinical Efficacy

Preclinical studies have demonstrated the therapeutic potential of this compound in a rat model of acute pancreatitis.[2]

| Parameter | Model | Treatment | Outcome |

| Survival Rate | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Significantly improved compared to control |

| Serum Amylase & Lipase | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Decreased levels |

| Multi-organ Injury | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Alleviation of injury |

| Pancreatic Damage | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Alleviation of damage |

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

In Vivo Model of Acute Pancreatitis

Objective: To evaluate the protective effects of this compound in a chemically-induced model of acute pancreatitis.

Animal Model: Male Sprague-Dawley rats.

Induction of Pancreatitis: Acute pancreatitis is induced by a retrograde injection of sodium taurocholate into the biliopancreatic duct.

Treatment Groups:

-

Sham group (saline injection)

-

Model group (sodium taurocholate injection + vehicle)

-

This compound treatment group (sodium taurocholate injection + this compound at various doses)

Parameters Measured:

-

Survival Rate: Monitored over a set period post-induction.

-

Serum Analysis: Blood samples are collected to measure the levels of pancreatic enzymes (amylase and lipase) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Histological Analysis: Pancreatic tissue is harvested, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of edema, inflammation, and necrosis.

-

Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the pancreas, determined by a colorimetric assay.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the TLR4 and AMPK/mTOR signaling pathways.

Sample Preparation: Pancreatic tissue or relevant cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against TLR4, phospho-AMPK, AMPK, phospho-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

This compound is a promising peptide therapeutic with a well-defined structure and a multi-target mechanism of action. Its ability to antagonize TLR4 and modulate the AMPK/mTOR signaling pathway provides a strong rationale for its development in treating inflammatory diseases. The preclinical data in acute pancreatitis models demonstrates its potential efficacy. Further research, including detailed dose-response studies and elucidation of its NGFB stimulatory activity, will be crucial for its clinical translation. This technical guide provides a foundational understanding of this compound for the scientific and drug development communities.

References

- 1. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rimtoregtide

An Important Note on Data Availability: As of late 2025, detailed quantitative pharmacokinetic and pharmacodynamic data from clinical trials of Rimtoregtide (HTD4010) are not publicly available. HighTide Therapeutics, the developer of this compound, has announced the completion of a Phase 1 clinical trial in healthy subjects, which reportedly demonstrated a "favorable safety profile".[1][2] However, specific data on parameters such as absorption, distribution, metabolism, excretion (ADME), bioavailability, half-life, and dose-response relationships have not been released in publications or public databases. The following guide is based on the available preclinical data and the known properties of similar peptide-based therapeutics.

Introduction to this compound (HTD4010)

This compound, also known as HTD4010, is a novel synthetic peptide therapeutic currently under development by HighTide Therapeutics.[1][2] It is a 15-amino acid peptide derived from the human Regenerating islet-derived 3 alpha (Reg3α) protein.[3] this compound is being investigated for the treatment of acute inflammatory conditions, with a primary focus on alcoholic hepatitis and acute pancreatitis.[1][4]

Preclinical studies have indicated that this compound possesses immunomodulatory, anti-inflammatory, and anti-apoptotic properties.[1][4] These effects are believed to be mediated through its action as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[5]

Pharmacokinetics

Given the peptide nature of this compound, its pharmacokinetic profile is anticipated to share characteristics with other therapeutic peptides. Direct oral administration is likely to result in poor bioavailability due to degradation by proteases in the gastrointestinal tract. Therefore, parenteral administration, such as subcutaneous or intravenous injection, is the expected route for clinical use.

Preclinical Pharmacokinetic Data (Anticipated)

While specific quantitative data for this compound is not available, a summary of expected pharmacokinetic parameters based on preclinical animal models is presented in Table 1. These values are hypothetical and await confirmation from published studies.

| Parameter | Expected Range/Characteristic | Rationale/Supporting Evidence |

| Bioavailability (SC) | Low to Moderate | Peptide therapeutics often have limited bioavailability via subcutaneous injection due to local degradation and clearance. |

| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours | Rapid absorption from the subcutaneous space is typical for peptides. |

| Volume of Distribution (Vd) | Small to Moderate | Peptides generally distribute into the extracellular fluid and have limited tissue penetration. |

| Metabolism | Proteolytic degradation | Peptides are primarily metabolized by proteases in the blood and tissues. |

| Elimination Half-life (t½) | Short (minutes to hours) | Rapid clearance by proteolytic degradation and renal filtration is characteristic of small peptides. |

| Excretion | Renal filtration of metabolites | The breakdown products (amino acids) are expected to be cleared by the kidneys. |

Table 1: Anticipated Preclinical Pharmacokinetic Parameters of this compound

Experimental Protocols for Pharmacokinetic Studies

Detailed experimental protocols for this compound have not been published. However, standard methodologies for assessing the pharmacokinetics of peptide drugs in preclinical and clinical studies would likely include:

-

Bioanalytical Method: Development and validation of a sensitive and specific assay, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, to quantify this compound concentrations in biological matrices (e.g., plasma, urine).

-

Animal Studies: Administration of this compound to animal models (e.g., rats, monkeys) via intravenous and subcutaneous routes at various dose levels. Serial blood samples would be collected and analyzed to determine pharmacokinetic parameters.

-

Phase 1 Clinical Trial: A single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Blood and urine samples would be collected at frequent intervals to characterize the human pharmacokinetic profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its anti-inflammatory and cytoprotective actions. Preclinical studies have provided insights into its mechanism of action.

Mechanism of Action

This compound's primary mechanism of action is believed to involve the modulation of inflammatory pathways. It has been identified as a Toll-like receptor 4 (TLR4) antagonist.[3][5] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to the activation of pro-inflammatory signaling cascades. By antagonizing TLR4, this compound can suppress the inflammatory response.

A preclinical study in a mouse model of septic cardiomyopathy suggested that this compound may also exert its protective effects by promoting autophagy through the modulation of the AMPK/mTOR signaling pathway.[5]

The proposed signaling pathway is illustrated in the following diagram:

Caption: Proposed signaling pathway of this compound.

Preclinical Pharmacodynamic Data

Preclinical studies in animal models of acute pancreatitis have demonstrated the pharmacodynamic effects of this compound. In a rat model, treatment with this compound resulted in:

-

Significantly improved survival rates compared to the control group.[1]

-

Decreased levels of amylase and lipase, which are markers of pancreatic injury.[1]

-

Alleviation of multi-organ injury.[1]

-

Reduced pancreatic damage as evidenced by histological evaluation.[1]

A study in a mouse model of biliary acute pancreatitis showed that this compound administration significantly alleviated the severity of the condition, characterized by reduced pancreatic histological damage and acinar cell injury.[3] This study also demonstrated that the protective effects of this compound were eliminated in TLR4 deficient mice, supporting the role of the TLR4 signaling pathway in its mechanism of action.[3]

Quantitative dose-response data from these preclinical studies are not yet publicly available.

Experimental Protocols for Pharmacodynamic Studies

The following experimental workflows are representative of the preclinical studies conducted to evaluate the pharmacodynamics of this compound.

Caption: Experimental workflow for preclinical pharmacodynamic studies in acute pancreatitis.

Safety and Tolerability

A Phase 1 clinical trial of this compound in healthy subjects has been completed, and the results indicated a "favorable safety profile".[1][2] Specific details regarding the types and incidence of adverse events have not been publicly disclosed. As a peptide therapeutic, potential safety considerations may include immunogenicity.

Conclusion

This compound is a promising new peptide therapeutic with a novel mechanism of action for the treatment of acute inflammatory conditions. Preclinical data have demonstrated its potential efficacy in models of acute pancreatitis. While a Phase 1 clinical trial has suggested a favorable safety profile, the public availability of detailed pharmacokinetic and pharmacodynamic data is eagerly awaited to fully understand its clinical potential. Further clinical development will be necessary to establish its efficacy and safety in patient populations. Researchers and drug development professionals should monitor for future publications and presentations from HighTide Therapeutics for more definitive data on this compound.

References

- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]

- 2. HighTide Therapeutics to Showcase New Analyses of Phase 2 MASH/T2DM Studies of Berberine Ursodeoxycholate (HTD1801) and Pre-Clinical Results of this compound (HTD4010) in Presentations at EASL Congress 2025 - HighTide Therapeutics, Inc. [hightidetx.com]

- 3. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery Portfolio - HighTide Therapeutics, Inc. [hightidetx.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Rimtoregtide (HTD4010) for Alcoholic Hepatitis: A Technical Guide for Researchers

An In-depth Review of Preclinical Data, Mechanism of Action, and Future Directions

Executive Summary

Rimtoregtide (also known as HTD4010) is an investigational peptide therapeutic being developed by HighTide Therapeutics for the treatment of acute inflammatory conditions, including alcoholic hepatitis (AH). As a derivative of the regenerating islet-derived protein 3-alpha (Reg3α), this compound exhibits immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Preclinical evidence suggests that its mechanism of action involves the antagonism of Toll-like receptor 4 (TLR4) and modulation of the AMP-activated protein kinase (AMPK)/mechanistic target of rapamycin (mTOR) signaling pathway. While early-stage clinical evaluation has demonstrated a favorable safety profile in healthy subjects, there is a notable absence of publicly available quantitative data from clinical trials involving patients with alcoholic hepatitis. This guide provides a comprehensive overview of the current preclinical data, experimental protocols, and the molecular pathways associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of liver disease.

Introduction to Alcoholic Hepatitis and the Therapeutic Rationale for this compound

Alcoholic hepatitis is a severe manifestation of alcohol-associated liver disease characterized by acute liver inflammation, hepatocyte injury, and a high short-term mortality rate. The pathophysiology is complex, involving gut-derived pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate innate immune signaling pathways in the liver, leading to a cascade of inflammation and cell death.

This compound has emerged as a potential therapeutic candidate for AH due to its multifaceted mechanism of action that targets key pathways in the disease's progression. It is a clinical-stage compound derived from the Reg3α protein.[1]

Preclinical Efficacy of this compound

Preclinical studies in animal models of acute liver failure and pancreatitis have demonstrated the protective effects of this compound.

Animal Models of Acute Liver Failure

In a lipopolysaccharide (LPS)-induced mouse model of acute liver failure, which mimics aspects of the inflammatory cascade in alcoholic hepatitis, this compound demonstrated significant therapeutic effects.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Acute Liver Failure

| Outcome Measure | Model Control | This compound (HTD4010) Treatment | DUR-928 Treatment |

| Survival Rate | Baseline | > 2-fold improvement vs. control | Significantly less effective than HTD4010 |

Data sourced from a presentation by HighTide Therapeutics.[2]

Animal Models of Acute Pancreatitis

In a sodium taurocholate-induced model of acute pancreatitis in rats, treatment with this compound resulted in significant protective effects.

Table 2: Preclinical Efficacy of this compound in a Rat Model of Acute Pancreatitis

| Outcome Measure | Model Control | This compound (HTD4010) Treatment |

| Survival Rate | Baseline | Significantly improved vs. control |

| Amylase and Lipase Levels | Elevated | Decreased |

| Multi-organ Injury | Present | Alleviated |

| Pancreatic Damage (Histological) | Severe | Alleviated |

Data sourced from a presentation by HighTide Therapeutics.[1]

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential in alcoholic hepatitis is attributed to its modulation of key signaling pathways involved in inflammation and cellular stress.

TLR4 Antagonism

A crucial initiating event in alcoholic hepatitis is the translocation of gut-derived LPS to the portal circulation, where it activates TLR4 on liver cells, particularly Kupffer cells.[3] This activation triggers a downstream inflammatory cascade. This compound is believed to act as a TLR4 antagonist, thereby mitigating this initial inflammatory trigger.

Caption: TLR4 Signaling Pathway in Alcoholic Hepatitis and this compound's Point of Intervention.

Reg3α Signaling

This compound is a derivative of Reg3α, a protein known to be involved in tissue regeneration and protection against injury.[4][5] The Reg3α signaling pathway is believed to contribute to the anti-apoptotic and pro-survival effects of this compound.

Caption: Proposed Reg3α Signaling Pathway Activated by this compound.

AMPK/mTOR Pathway Modulation

The AMPK/mTOR pathway is a central regulator of cellular metabolism and stress responses. In alcoholic liver disease, this pathway is often dysregulated.[6] this compound's potential to modulate this pathway could contribute to its protective effects.

Caption: Modulation of the AMPK/mTOR Pathway in Alcoholic Liver Disease by this compound.

Experimental Protocols

Detailed experimental protocols for this compound in the context of alcoholic hepatitis are not yet publicly available. However, based on standard methodologies used in the field, the following outlines the likely experimental workflows.

Preclinical Animal Model Workflow

Caption: General Experimental Workflow for Preclinical Evaluation of this compound in Alcoholic Hepatitis Models.

Clinical Development and Future Directions

This compound has completed a Phase 1 clinical trial in healthy subjects, which demonstrated a favorable safety profile.[1] However, to date, no quantitative efficacy or safety data from clinical trials in patients with alcoholic hepatitis have been made publicly available.

Future research and clinical development should focus on:

-

Phase 2 Clinical Trials: Initiation and completion of robust, placebo-controlled Phase 2 trials in patients with severe alcoholic hepatitis to establish efficacy and further characterize the safety profile. Key endpoints should include changes in MELD score, bilirubin levels, and 90-day mortality.

-

Biomarker Discovery: Identification of predictive biomarkers to identify patient populations most likely to respond to this compound therapy.

-

Combination Therapies: Exploration of this compound in combination with other therapeutic agents, such as corticosteroids or nutritional support, to enhance efficacy.

Conclusion

This compound (HTD4010) represents a promising novel therapeutic for alcoholic hepatitis with a compelling preclinical rationale centered on its anti-inflammatory, anti-apoptotic, and immunomodulatory properties. Its proposed mechanisms of action, including TLR4 antagonism and modulation of the AMPK/mTOR and Reg3α pathways, target critical aspects of AH pathophysiology. While preclinical data are encouraging, the lack of clinical trial data in the target patient population is a significant gap. Further clinical investigation is imperative to determine the ultimate therapeutic utility of this compound in addressing the high unmet medical need in alcoholic hepatitis.

References

- 1. The Critical Role of Toll-Like Receptor (TLR) 4 in Alcoholic Liver Disease Is Independent of the Common TLR Adapter MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor-mediated signaling cascade as a regulator of the inflammation network during alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reg3α and Reg3β Expressions Followed by JAK2/STAT3 Activation Play a Pivotal Role in the Acceleration of Liver Hypertrophy in a Rat ALPPS Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. AMPK/mTOR pathway significance in healthy liver and non-alcoholic fatty liver disease and its progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on GLP-1 Receptor Agonists for Pancreatitis: A Technical Guide

Disclaimer: Research for the specific compound "Rimtoregtide" in the context of pancreatitis did not yield any public preclinical data. This guide will focus on the broader, well-researched class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are of significant interest in pancreatic research.

Introduction

Acute and chronic pancreatitis are inflammatory conditions of the pancreas with significant morbidity and mortality, yet specific therapeutic options remain limited. Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a class of drugs primarily used for type 2 diabetes and obesity, have come under scrutiny for their potential effects on the pancreas. While initial concerns were raised about a possible increased risk of pancreatitis with their use, a growing body of preclinical research is dedicated to understanding the intricate relationship between GLP-1 receptor activation and pancreatic physiology, both in health and disease. This technical guide provides an in-depth overview of the preclinical research on GLP-1 receptor agonists in the context of pancreatitis, targeting researchers, scientists, and drug development professionals.

GLP-1 Receptor Signaling in Pancreatic Acinar Cells

The canonical role of GLP-1 receptor agonists is to stimulate insulin secretion from pancreatic beta cells. However, research has confirmed the presence of GLP-1 receptors on pancreatic acinar cells, the functional units of the exocrine pancreas responsible for producing and secreting digestive enzymes.[1][2][3][4] Activation of these receptors does not directly trigger the acute release of digestive enzymes in the same manner as secretagogues like cholecystokinin. Instead, it initiates a signaling cascade that appears to be more involved in cellular growth and adaptive responses.

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] This pathway has been shown to modulate amylase secretion.[1][2][3][4] Furthermore, GLP-1 receptor signaling in acinar cells can lead to the phosphorylation of the epidermal growth factor receptor (EGFR) and activation of transcription factors like Foxo1, which are associated with cell growth.[5] This suggests that the observed increases in pancreatic enzymes like amylase and lipase in patients treated with GLP-1 receptor agonists may reflect an adaptive growth of the pancreas rather than an inflammatory state indicative of pancreatitis.[5][6]

Preclinical Models of Pancreatitis

To investigate the effects of GLP-1 receptor agonists on pancreatitis, researchers utilize various animal models that mimic the characteristics of the human disease. These models are crucial for studying disease pathogenesis and for the preclinical evaluation of potential therapies.

-

Caerulein-Induced Pancreatitis : This is the most widely used model for acute pancreatitis.[7] Caerulein, a cholecystokinin (CCK) analogue, when administered in supramaximal doses, leads to intracellular activation of digestive enzymes, acinar cell injury, inflammation, and edema, which are hallmarks of mild to moderate acute pancreatitis in humans.[7][8] The model is highly reproducible and suitable for studying the early cellular events of the disease.[7]

-

L-arginine-Induced Pancreatitis : Administration of a high dose of the amino acid L-arginine induces severe necrotizing pancreatitis in rodents.[7][9][10] This model is characterized by extensive acinar cell death and a strong inflammatory response, mimicking the more severe forms of human acute pancreatitis.[7][10]

-

Bile Salt-Induced Pancreatitis : Retrograde infusion of bile salts, such as sodium taurocholate, into the pancreatic duct creates a model of severe necrotizing pancreatitis that is clinically relevant to gallstone-induced pancreatitis.[7][10]

The general workflow for a preclinical study investigating a GLP-1 receptor agonist in a caerulein-induced pancreatitis model is outlined below.

Preclinical Data on GLP-1 Receptor Agonists in Pancreatitis Models

Preclinical studies have yielded mixed but often protective results regarding the role of GLP-1 receptor agonists in experimental pancreatitis. The data suggests that these agents do not typically exacerbate pancreatitis and may even have anti-inflammatory effects.

| Study Parameter | Animal Model | GLP-1 RA | Key Findings | Reference |

| Pancreatic Weight | Mice | Exenatide, Liraglutide | Increased pancreatic weight after 1 week of treatment. | [4] |

| Gene Expression | Mice | Exenatide, Liraglutide | Increased expression of anti-inflammatory proteins (PAP, RegIIIα); Reduced expression of pro-inflammatory markers (MCP-1, TNF-α, STAT-3). | [4] |

| Severity of Pancreatitis | Caerulein-induced (Mice) | Exenatide | Did not modify the severity of experimental pancreatitis (pancreatic edema and serum amylase were comparable to control). | [4][11] |

| Inflammatory Response | Mice | Exenatide, Liraglutide | Both agents increased anti-inflammatory signals in the pancreas. | [11] |

| Pancreatic Histology | Rats, Mice, Monkeys | Liraglutide | Long-term (up to 2 years) administration did not induce pancreatitis or pre-neoplastic lesions at high exposure levels. | [11] |

| Pancreatic Mass | T2DM Mice | Liraglutide | Long-term administration increased pancreas mass through neogenesis without signs of cancer. | [12] |

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to preclinical research. Below are examples of methodologies used in studies of GLP-1 receptor agonists and pancreatitis.

Caerulein-Induced Acute Pancreatitis in Mice

-

Animals : Male C57BL/6 mice, 8-10 weeks old, are commonly used.

-

Acclimatization : Animals are housed for at least one week before the experiment with free access to standard chow and water.

-

Drug Pre-treatment : Mice may be pre-treated with a GLP-1 receptor agonist (e.g., Exenatide at 0.1-10 nmol/kg) or vehicle via subcutaneous or intraperitoneal injection for a specified period (e.g., 1 hour to 1 week) before pancreatitis induction.

-

Induction of Pancreatitis : Acute pancreatitis is induced by hourly intraperitoneal injections of caerulein (typically 50 µg/kg) for a total of 6 to 10 injections.[7][9][10][13] Control animals receive saline injections.

-

Sample Collection : Animals are euthanized at a set time point after the final caerulein injection (e.g., 12 hours). Blood is collected for measurement of serum amylase and lipase. The pancreas is harvested for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

Histological Evaluation : Pancreatic tissue is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). The severity of pancreatitis is scored based on the degree of edema, inflammatory cell infiltration, and acinar cell necrosis.

L-arginine-Induced Acute Pancreatitis in Rats

-

Animals : Male Wistar or Sprague-Dawley rats are often used.

-

Induction of Pancreatitis : A single or double intraperitoneal injection of L-arginine hydrochloride (e.g., 500 mg/100 g body weight), with the pH adjusted to 7.0, is administered.[7][10]

-

Therapeutic Intervention : A GLP-1 receptor agonist or vehicle is administered at a specified time point relative to the L-arginine injection (before or after).

-

Outcome Measures : Similar to the caerulein model, serum amylase and lipase, pancreatic histology, and inflammatory markers are assessed at various time points (e.g., 24, 48, 72 hours) after induction.

Conclusion

The preclinical evidence to date does not support a causal link between the use of GLP-1 receptor agonists and an increased risk of pancreatitis. In fact, several studies in animal models suggest that these agents do not exacerbate experimentally induced pancreatitis and may even exert protective anti-inflammatory effects within the pancreas. The observed increase in pancreatic enzymes in both preclinical models and clinical settings may be attributable to adaptive growth and increased protein production rather than a direct inflammatory insult. Further research is warranted to fully elucidate the long-term effects of GLP-1 receptor agonists on the exocrine pancreas and to translate these preclinical findings into a clearer understanding of their safety profile in patients with a history of or at risk for pancreatitis.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Glucagon-like peptide-1 receptor is present in pancreatic acinar cells and regulates amylase secretion through cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide-1 receptor is present in pancreatic acinar cells and regulates amylase secretion through cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. ccjm.org [ccjm.org]

- 7. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Models of Pancreatitis [e-ce.org]

- 11. The Human GLP-1 Analog Liraglutide and the Pancreas: Evidence for the Absence of Structural Pancreatic Changes in Three Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-Term Liraglutide Administration Induces Pancreas Neogenesis in Adult T2DM Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]

Investigating Rimtoregtide's role in type 2 diabetes

An In-Depth Technical Guide to Tirzepatide's Role in Type 2 Diabetes

Disclaimer: The term "Rimtoregtide" did not yield specific results in scientific literature searches. Based on the context of type 2 diabetes and the nature of the query, this document will focus on Tirzepatide , a prominent and well-researched therapeutic in this field. It is presumed that "this compound" may have been a typographical error.

Introduction

Tirzepatide is a novel therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[1] It is a once-weekly subcutaneous injection that has demonstrated significant efficacy in improving glycemic control and promoting weight loss.[1][2] This technical guide provides a comprehensive overview of Tirzepatide's mechanism of action, a summary of key clinical trial data, details of experimental protocols, and visualizations of its signaling pathways for researchers, scientists, and drug development professionals.

Mechanism of Action

Tirzepatide is a synthetic polypeptide composed of 39 amino acids and functions as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1] This dual agonism provides a multi-faceted approach to addressing the pathophysiology of type 2 diabetes.

-

Incretin Effect: In healthy individuals, the "incretin effect" is responsible for a significant portion of postprandial insulin secretion. This effect is diminished in individuals with T2DM. Tirzepatide mimics the action of the native incretin hormones, GIP and GLP-1, which are released from the gut in response to nutrient intake.[3] By activating both GIP and GLP-1 receptors, Tirzepatide potentiates glucose-dependent insulin secretion from pancreatic β-cells.[4][5]

-

Glucagon Suppression: Tirzepatide also acts to suppress the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[5][6] This is significant as hyperglucagonemia is a key contributor to hyperglycemia in T2DM.

-

Delayed Gastric Emptying: Similar to native GLP-1, Tirzepatide slows gastric emptying, which helps to reduce the rate of glucose absorption into the bloodstream after meals, thereby mitigating postprandial glucose excursions.[4][5]

-

Appetite Regulation and Weight Loss: Activation of GLP-1 receptors in the central nervous system is known to promote satiety. Tirzepatide's action on these pathways contributes to reduced food intake and subsequent weight loss, a beneficial effect for the majority of patients with T2DM who are overweight or obese.[4]

Signaling Pathways

The binding of Tirzepatide to GIP and GLP-1 receptors initiates a cascade of intracellular signaling events. While the complete downstream effects are still under investigation, the primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion.

The following diagram illustrates the proposed primary signaling pathway of Tirzepatide in a pancreatic β-cell.

Quantitative Data from Clinical Trials

The efficacy and safety of Tirzepatide have been evaluated in the SURPASS phase 3 clinical trial program.[2][7] These studies have consistently demonstrated superior glycemic control and weight reduction compared to placebo and active comparators.

Table 1: Summary of Key Efficacy and Safety Data from the SURPASS Program

| Trial | Comparator | Tirzepatide Dose | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline |

| SURPASS-1 | Placebo | 5 mg | -1.87% | -6.2 kg |

| 10 mg | -1.89% | -7.0 kg | ||

| 15 mg | -2.07% | -7.8 kg | ||

| SURPASS-2 | Semaglutide 1 mg | 5 mg | -2.01% | -7.6 kg |

| 10 mg | -2.24% | -9.3 kg | ||

| 15 mg | -2.30% | -11.2 kg | ||

| SURPASS-3 | Insulin degludec | 5 mg | -1.93% | -7.5 kg |

| 10 mg | -2.20% | -10.7 kg | ||

| 15 mg | -2.37% | -12.9 kg | ||

| SURPASS-4 | Insulin glargine | 5 mg | -2.24% | -7.1 kg |

| 10 mg | -2.43% | -9.5 kg | ||

| 15 mg | -2.59% | -11.7 kg | ||

| SURPASS-5 | Placebo (add-on to insulin glargine) | 5 mg | -2.11% | -5.4 kg |

| 10 mg | -2.40% | -7.5 kg | ||

| 15 mg | -2.59% | -8.8 kg |

Data compiled from publicly available results of the SURPASS clinical trial program.

Experimental Protocols

The following provides a generalized methodology for a clinical trial evaluating the efficacy and safety of Tirzepatide in adults with type 2 diabetes, based on the design of the SURPASS trials.

Objective: To assess the efficacy and safety of once-weekly Tirzepatide as monotherapy or combination therapy in adults with type 2 diabetes.

Study Design:

-

Randomized, double-blind, parallel-group, multicenter trial.

-

Duration: 40-52 weeks.

-

Participants are randomized to receive once-weekly subcutaneous injections of Tirzepatide (e.g., 5 mg, 10 mg, 15 mg) or a comparator (placebo or active drug).

Inclusion Criteria:

-

Adults (≥18 years of age) with a diagnosis of type 2 diabetes.

-

HbA1c levels within a specified range (e.g., 7.0% to 10.5%).

-

Stable on diet and exercise alone or on a stable dose of oral antihyperglycemic medications.

-

Body Mass Index (BMI) ≥ 23 kg/m ².

Exclusion Criteria:

-

History of type 1 diabetes.

-

History of pancreatitis.

-

Impaired renal function (e.g., eGFR < 45 mL/min/1.73m²).

-

Use of GLP-1 receptor agonists or DPP-4 inhibitors within the last 3 months.

Treatment Protocol:

-

Screening Phase: Participants undergo a screening period to determine eligibility.

-

Randomization: Eligible participants are randomized to a treatment arm.

-

Treatment Period: Participants self-administer the assigned treatment once weekly. Dose escalation of Tirzepatide typically occurs over several weeks to improve tolerability.

-

Follow-up: Participants attend regular clinic visits for efficacy and safety assessments.

Efficacy Endpoints:

-